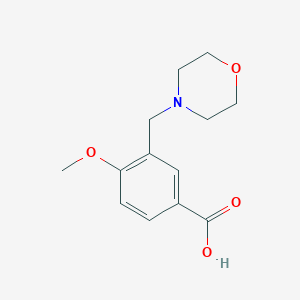

4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid

Beschreibung

4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid is a benzoic acid derivative featuring a methoxy group at the para position (C4) and a morpholinylmethyl substituent at the meta position (C3).

Eigenschaften

IUPAC Name |

4-methoxy-3-(morpholin-4-ylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-17-12-3-2-10(13(15)16)8-11(12)9-14-4-6-18-7-5-14/h2-3,8H,4-7,9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGGOCJADNCVHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)CN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid typically involves the condensation of 4-Methoxybenzyl chloride with Morpholine, followed by oxidation using sodium chlorite or sodium chlorate. The product can then be purified using recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as sodium chlorite or sodium chlorate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid is primarily related to its role as an intermediate in the synthesis of opioid drugs. These drugs exert their effects by binding to opioid receptors in the central nervous system, leading to analgesic and sedative effects. The molecular targets include mu, delta, and kappa opioid receptors, which are part of the G-protein-coupled receptor family.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Key Observations:

- Morpholinylmethyl vs. Trifluoromethyl : The morpholine group enhances polarity and solubility compared to the lipophilic trifluoromethyl group, which may improve pharmacokinetics but reduce membrane permeability .

- Morpholinylmethyl vs. Prenyl : The prenyl group in 4-Methoxy-3-(3-methyl-2-butenyl)benzoic acid confers anti-HIV activity via CCR5 binding, whereas the morpholine derivative’s activity remains unexplored but may target different pathways .

- Sulfooxy Group : The sulfooxy substituent increases water solubility, making 4-methoxy-3-(sulfooxy)benzoic acid relevant in metabolic studies of marine organisms .

Physicochemical Properties

- Acidity : The electron-withdrawing trifluoromethyl group increases benzoic acid acidity (lower pKa), whereas the morpholinylmethyl group may slightly decrease it due to its basic nitrogen .

- Solubility : Morpholine and sulfooxy groups enhance aqueous solubility, while prenyl and trifluoromethyl groups favor lipid membranes .

Biologische Aktivität

4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid, also known as 4-Methoxy-3-morpholinomethylbenzoic acid, is a compound with the molecular formula CHNO and a molecular weight of 237.26 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid features a benzoic acid core substituted with a methoxy group and a morpholine ring. This structural configuration is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 237.26 g/mol |

| CAS Number | 915923-91-0 |

The biological activity of 4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid is primarily attributed to its interaction with various biological targets. It is believed to act as an inhibitor of specific enzymes and receptors involved in critical cellular processes:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of eIF4E, which plays a significant role in cancer cell proliferation by regulating protein synthesis .

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can help mitigate oxidative stress in cells.

- Neuroprotective Effects : There is evidence indicating that this compound may protect neuronal cells from apoptosis induced by toxic agents such as Aβ1-42, suggesting potential applications in neurodegenerative diseases .

Anticancer Activity

Research has indicated that derivatives of 4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid can inhibit cancer cell growth by targeting key signaling pathways involved in tumorigenesis. For instance, studies have shown that compounds with similar structures can suppress the growth of lung carcinoma cells by inhibiting the eIF4E/eIF4G interaction, leading to induced apoptosis .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Case Studies

Several case studies have highlighted the efficacy of 4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid in different biological contexts:

- Inhibition of Mycobacterium tuberculosis : A study focused on novel inhibitors for tuberculosis identified compounds structurally related to 4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid that effectively inhibited the growth of Mycobacterium tuberculosis by targeting polyketide synthase pathways .

- Neuroprotective Effects Against Aβ Toxicity : In cellular models, this compound exhibited protective effects against Aβ-induced toxicity in SH-SY5Y neuronal cells, enhancing cell viability significantly compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.